Methyl 2-amino-2-(4-chlorophenyl)butanoate hydrochloride
Description
Methyl 2-amino-2-(4-chlorophenyl)butanoate hydrochloride is an α-aminobutyric acid derivative featuring a 4-chlorophenyl substituent at the α-carbon and a methyl ester group. The compound’s hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
methyl 2-amino-2-(4-chlorophenyl)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-3-11(13,10(14)15-2)8-4-6-9(12)7-5-8;/h4-7H,3,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNBLNAJTANDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-2-(4-chlorophenyl)butanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature, synthesizing findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula CHClNO·HCl and a molecular weight of approximately 264.15 g/mol. The compound features a butanoate structure with a 4-chlorophenyl group and an amino functional group, which are significant for its biological activity. The hydrochloride form increases its solubility in water, enhancing its potential use in various biological systems and pharmaceutical formulations.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in pharmacology. It may act as an inhibitor of certain enzymes or receptors, influencing pathways related to pain relief or inflammation . The presence of the 4-chlorophenyl group is often associated with enhanced pharmacological properties, making it a candidate for further studies in drug development.
The exact mechanisms through which this compound exerts its biological effects remain largely uncharacterized due to a scarcity of detailed studies. However, preliminary data suggest that it may interact with specific biological targets, potentially modulating signaling pathways involved in cellular responses.
Comparative Studies with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key features of several related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 2-amino-2-(phenyl)butanoate hydrochloride | Contains a phenyl group instead of 4-chlorophenyl | Potentially different pharmacological effects |
| Methyl 3-amino-3-(4-chlorophenyl)butanoate | Different position of amino group | May exhibit altered biological activity |
| Ethyl 2-amino-2-(4-chlorophenyl)butanoate | Ethyl instead of methyl group | Solubility and reactivity may differ |
These comparative studies are crucial for elucidating the specific biological activities and therapeutic applications of this compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with Methyl 2-amino-2-(4-chlorophenyl)butanoate hydrochloride, differing in substituents or backbone modifications:
Key Differences:
- Backbone and Substituents: this compound features a 4-chlorophenyl group at the α-carbon, absent in the dimethylamino or furanyl derivatives listed above. This aromatic substituent likely enhances lipophilicity and influences binding affinity in biological systems. The methyl ester group in the target compound contrasts with the carboxylic acid in 4-(dimethylamino)butanoic acid hydrochloride, altering solubility and reactivity in esterification or hydrolysis reactions .
- Synthetic Routes: Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride is synthesized via deprotection of a tert-butoxycarbonyl (Boc) group using HCl/dioxane, yielding a 100% conversion rate . This method may parallel the synthesis of the target compound, though the presence of a 4-chlorophenyl group could necessitate tailored protection strategies.
Physicochemical and Spectroscopic Properties
NMR Data Comparison:
- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride (from ): ¹H-NMR (DMSO-d₆): δ 9.00 (1H, brs, NH), 3.86–3.89 (1H, m, CH), 3.79 (3H, s, OCH₃), 2.54 (3H, s, NCH₃), 1.02 (9H, s, C(CH₃)₃) .
- This compound (hypothesized): Expected aromatic peaks (δ 7.2–7.6 ppm for 4-chlorophenyl) and a singlet for the OCH₃ group. The absence of tert-butyl signals distinguishes it from the compound in .
Preparation Methods
Nucleophilic Substitution and Amination
One common approach involves the nucleophilic substitution of methyl 2-bromo-2-(4-chlorophenyl)butanoate with ammonia or amine sources to introduce the amino group at the α-position. This reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under controlled temperature conditions to optimize yield and selectivity.
-
- Solvent: Acetonitrile (CH3CN)
- Temperature: Room temperature to mild heating (20–60 °C)
- Reaction Time: Overnight stirring (12–24 hours)
- Base: Potassium bicarbonate or similar bases to neutralize HBr formed
- Yield: Moderate to high (60–80%)
Example:
Methyl 2-bromo-2-(4-chlorophenyl)butanoate is reacted with ammonia gas or aqueous ammonia in the presence of potassium bicarbonate to afford methyl 2-amino-2-(4-chlorophenyl)butanoate.
Reduction of Nitro Precursors
An alternative method involves the reduction of nitro-substituted methyl esters to the corresponding amino compounds. This method is particularly useful when starting from methyl 2-nitro-2-(4-chlorophenyl)butanoate.
-
- Catalyst: 5% Palladium on carbon (Pd/C)
- Solvent: Water or aqueous hydrochloric acid
- Hydrogen Pressure: 1–3 MPa
- Temperature: Room temperature to 60 °C
- Reaction Time: 1–5 hours
- Work-up: Filtration of catalyst, evaporation, and recrystallization
Azide Coupling Method
A more specialized method involves the formation of azide intermediates from carboxylic acid derivatives followed by coupling with primary or secondary amines to yield the amino ester.
- Procedure:
- The carboxylic acid derivative is converted to an azide using sodium nitrite (NaNO2) and hydrochloric acid at 0 °C.
- The in situ generated azide is then reacted with various amines at low temperature to afford N-alkylated amino esters.
- This method allows for structural diversification and is useful for synthesizing analogues with different amine substituents.
Representative Reaction Scheme and Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | Methyl 2-bromo-2-(4-chlorophenyl)butanoate, NH3, K2CO3, CH3CN, RT overnight | 62–80 | >95 | Base neutralizes HBr, room temp preferred |
| 2 | Catalytic hydrogenation | Pd/C (5%), H2 (1–3 MPa), HCl (20–35%), H2O, RT to 60 °C, 1–5 h | 85–90 | 95–98 | Followed by acid salt formation |
| 3 | Azide coupling | NaNO2, HCl, 0 °C; then amine coupling, low temp, 12–24 h | Variable | >90 | Allows N-alkyl derivatives synthesis |
Research Findings and Optimization Notes
Solvent Choice: Polar aprotic solvents such as acetonitrile improve nucleophilic substitution efficiency, while aqueous acidic media favor catalytic hydrogenation and salt formation.
Temperature Control: Low temperatures (0–5 °C) during azide formation and coupling reduce side reactions and improve selectivity.
Catalyst Reuse: Palladium on carbon catalysts can be recovered and reused with minimal loss of activity, enhancing process sustainability.
Purification: Recrystallization from ethanol or ethyl acetate is effective for obtaining high-purity hydrochloride salts suitable for pharmaceutical use.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-amino-2-(4-chlorophenyl)butanoate hydrochloride, and how do reaction conditions affect yield?
- Methodological Answer : The compound can be synthesized via reductive amination or esterification of precursor acids. For example, describes a similar synthesis where hydrochloric acid in dioxane was used to protonate intermediates, achieving near-quantitative yields after 1 hour at room temperature . Key variables include solvent choice (e.g., dioxane vs. THF), acid concentration, and reaction time. Monitoring via H-NMR (e.g., DMSO- as in ) ensures removal of protecting groups and confirms product purity.
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : H-NMR in DMSO- is critical for identifying characteristic peaks, such as the methyl ester singlet (~3.79 ppm) and aromatic protons from the 4-chlorophenyl group (δ 7.3–7.5 ppm) . Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 257.75 (CHClNO·HCl). Discrepancies in melting points (e.g., 186–189°C in vs. other reports) may indicate residual solvents or polymorphic forms, necessitating differential scanning calorimetry (DSC).
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Hydrochloride salts are hygroscopic; storage under inert gas (argon) at −20°C in desiccants is recommended. Accelerated stability studies (40°C/75% RH for 28 days) can assess degradation pathways, such as ester hydrolysis or amine oxidation. Purity checks via HPLC (C18 column, 0.1% TFA in water/acetonitrile) should monitor degradation products .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases can separate enantiomers. Alternatively, asymmetric synthesis via Strecker reactions () using chiral auxiliaries like (S)-tert-butyl sulfinamide yields enantiomerically pure intermediates (>99% ee) . Kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) is another scalable approach .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Byproducts like dimerized amines or ester hydrolysis products arise from excess acid or prolonged reaction times. Process optimization using Design of Experiments (DoE) can identify critical parameters (e.g., HCl stoichiometry, temperature). For example, achieved 100% yield by limiting reaction time to 1 hour . Recrystallization from ethanol/water (3:1 v/v) removes polar impurities .
Q. How does the 4-chlorophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : The electron-withdrawing chloro group enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes. Comparative SAR studies with fluoro or methyl analogs (e.g., ) reveal that chloro substitution increases IC values by 2–3-fold in protease inhibition assays . Molecular docking (AutoDock Vina) can model interactions with target proteins, highlighting π-π stacking and halogen bonding .
Q. What analytical techniques resolve contradictions in reported physicochemical data (e.g., melting points)?
- Methodological Answer : Discrepancies in melting points (e.g., 183.5–184.6°C in vs. 186–189°C in ) may stem from polymorphic forms. Powder X-ray diffraction (PXRD) and hot-stage microscopy distinguish crystalline phases. Thermogravimetric analysis (TGA) assesses dehydration events, while dynamic vapor sorption (DVS) quantifies hygroscopicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
